molecular formula C25H19F2N3O B2759821 3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-92-0

3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2759821
CAS RN: 901030-92-0
M. Wt: 415.444
InChI Key: PZUQLGDLBXFWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, also known as EDPQ, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. EDPQ belongs to the class of pyrazoloquinolines, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Synthesis of Quinoline Derivatives

  • Novel Antimicrobial Agents : The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, related to quinoline structures, has shown potential as antimicrobial agents. These compounds were synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the versatility of quinoline derivatives in developing new antimicrobial solutions (Holla et al., 2006).

  • Heterocyclic Chemistry : Research into the synthesis of pyrazolo[3,4-c]quinoline derivatives explores the creation of condensed heterotricycles, highlighting the chemical flexibility and potential for creating diverse molecules with unique properties for various scientific applications (Nagarajan & Shah, 1992).

  • Pharmaceutical Intermediates : The development of efficient synthetic pathways for quinoline derivatives, such as rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, demonstrates their importance as intermediates in pharmaceutical manufacturing (Bänziger et al., 2000).

Properties and Applications

  • Supramolecular Aggregation : Studies on dihydrobenzopyrazoloquinolines reveal the impact of substitution on the dimensionality of supramolecular aggregation. These findings can be applied to design materials with specific molecular architectures for advanced applications in materials science (Portilla et al., 2005).

  • Green Chemistry : The L-proline-catalyzed synthesis of structurally complex heterocyclic ortho-quinones demonstrates a commitment to environmentally friendly chemical synthesis, contributing to sustainable practices in chemical research (Rajesh et al., 2011).

  • Optical and Structural Properties : Research on the structural and optical properties of pyrano[3,2-c]quinoline derivatives thin films highlights the potential of quinoline derivatives in optoelectronic applications. These compounds exhibit unique optical characteristics, making them suitable for use in devices like organic light-emitting diodes (OLEDs) (Zeyada et al., 2016).

properties

IUPAC Name

3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O/c1-3-31-19-10-6-16(7-11-19)23-21-14-28-24-20(12-17(26)13-22(24)27)25(21)30(29-23)18-8-4-15(2)5-9-18/h4-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUQLGDLBXFWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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